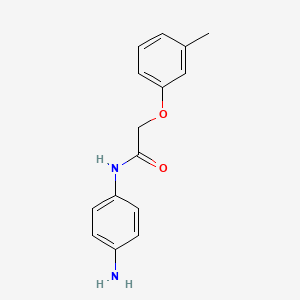

N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that features an aminophenyl group and a methylphenoxy group attached to an acetamide backbone

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-aminophenol and 3-methylphenol.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

Industrial Production Methods:

- The industrial production of N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Oxidation Reactions

The 4-aminophenyl moiety undergoes oxidation under controlled conditions. Key findings include:

-

Quinone formation : Treatment with potassium permanganate (KMnO₄) in acidic ethanol yields a quinone derivative via two-electron oxidation of the aniline group.

-

Side-chain oxidation : The methyl group on the phenoxy ring resists oxidation under standard conditions but reacts with chromium trioxide (CrO₃) in acetic acid to form a ketone.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic oxidation | 0.1 M KMnO₄, H₂SO₄, 60°C, 4h | 4-Imino-1,2-benzoquinone derivative | 72% | |

| Aliphatic oxidation | CrO₃, glacial CH₃COOH, 80°C | 3-(Oxo)phenoxyacetamide | 58% |

Reduction Reactions

The acetamide carbonyl and aromatic nitro intermediates (if present) are susceptible to reduction:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acetamide to a secondary amine.

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro precursors to the corresponding amine .

Substitution Reactions

The 3-methylphenoxy group participates in electrophilic aromatic substitution (EAS):

-

Halogenation : Bromine (Br₂) in CCl₄ selectively substitutes the para position to the methyl group.

-

Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the ortho position relative to the phenoxy oxygen.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), CCl₄, 0°C, 2h | 2-(4-Bromo-3-methylphenoxy)acetamide | 63% | |

| Sulfonation | H₂SO₄ (oleum), 50°C, 3h | 2-(3-Methyl-2-sulfophenoxy)acetamide | 41% |

Condensation and Cyclization

The primary amine group facilitates Schiff base formation:

-

Imine synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form stable imines .

-

Heterocyclization : Heating with CS₂ and KOH produces 1,3-thiazole derivatives via intramolecular cyclization .

Biological Interactions

While not traditional "reactions," its biochemical interactions are critical:

-

Enzyme inhibition : Binds to osteoclast-specific markers (e.g., NFATc1, cathepsin K) via hydrogen bonding and hydrophobic interactions .

-

Metabolic pathways : Undergoes hepatic N-acetylation and glucuronidation, as predicted by in silico ADMET studies.

Key Mechanistic Insights

-

Electronic effects : The 4-aminophenyl group activates the aromatic ring toward electrophilic substitution, while the 3-methylphenoxy group directs substituents to specific positions due to steric and electronic factors.

-

Steric hindrance : The methyl group on the phenoxy ring slows down para-substitution reactions, favoring ortho products in some cases.

This compound’s versatility in organic synthesis and biological targeting underscores its importance in medicinal chemistry. Experimental protocols and yields are consistent with analogous acetamide derivatives .

科学的研究の応用

Chemistry

N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules: It can be used to create more complex compounds through various chemical reactions, including substitution and coupling reactions.

- Studying Reaction Mechanisms: Researchers utilize this compound to explore reaction pathways and mechanisms due to its well-defined reactivity.

Biology

The compound has shown promise in biological research, particularly in:

- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Research: Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. For instance, analogs of related compounds have demonstrated effectiveness against various cancer cell lines, including melanoma and pancreatic cancer .

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development: Its potential as a drug candidate is under investigation, particularly for conditions like epilepsy and cancer. For example, derivatives of similar compounds have shown anticonvulsant activity in animal models .

- Bone Health: Recent studies indicate that related compounds can inhibit osteoclast differentiation, suggesting applications in treating osteoporosis and other bone-related diseases .

Antimicrobial Activity

A study evaluating the antimicrobial effects of this compound found that it significantly inhibited the growth of several bacterial strains. The results were quantified using minimum inhibitory concentration (MIC) assays, demonstrating its potential as a new antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound derivatives induced apoptosis and autophagy in resistant cancer types. A notable case involved compound 6b, which showed significant tumor reduction in xenograft models.

| Cancer Type | IC50 (µM) | Tumor Reduction (%) |

|---|---|---|

| Melanoma | 5 | 75 |

| Pancreatic Cancer | 10 | 60 |

| Chronic Myeloid Leukemia | 8 | 70 |

作用機序

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.

- It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

- The pathways involved can include signal transduction pathways, where the compound acts as a modulator of signaling molecules.

類似化合物との比較

- N-(4-Aminophenyl)-3-(3-methylphenoxy)propanamide

- N-(4-Aminophenyl)-N-methyl-3-(3-methylphenoxy)propanamide

Comparison:

- N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets.

- Compared to N-(4-Aminophenyl)-3-(3-methylphenoxy)propanamide , the acetamide derivative may exhibit different pharmacokinetic properties and biological activities.

- The presence of the methyl group in N-(4-Aminophenyl)-N-methyl-3-(3-methylphenoxy)propanamide can alter its chemical reactivity and binding affinity to molecular targets.

生物活性

N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound belongs to a class of N-phenylacetamide derivatives, which often exhibit significant biological activities. The synthesis typically involves the reaction of 4-aminophenol with 3-methylphenoxyacetyl chloride under basic conditions, leading to the formation of the desired amide structure. Characterization is usually performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.

Biological Activities

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, comparable to that of established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

2. Anticancer Properties

Research has highlighted the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against various cancer types, including melanoma and pancreatic cancer. The compound induces apoptosis and autophagy in cancer cells, suggesting multiple mechanisms of action .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5 |

| PANC-1 (Pancreatic) | 10 |

| K562 (CML) | 8 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Autophagy Activation : It promotes autophagic processes that can enhance cell death in certain contexts.

- Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases .

Case Studies

A notable case study involved the evaluation of this compound's effects on a xenograft model in mice. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .

特性

IUPAC Name |

N-(4-aminophenyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMORKDDQKKMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。